molecular formula C18H12N6O4S3 B2576316 N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide CAS No. 392299-91-1

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2576316
CAS No.: 392299-91-1
M. Wt: 472.51
InChI Key: QPBWQPIRCKNRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a central thiadiazole ring substituted with a benzo[d]thiazole-linked acetamide group and a 3-nitrobenzamide moiety. Its structure combines heterocyclic and aromatic components, which are frequently associated with biological activities such as anticancer, antimicrobial, and enzyme inhibition .

Properties

IUPAC Name

N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O4S3/c25-14(20-16-19-12-6-1-2-7-13(12)30-16)9-29-18-23-22-17(31-18)21-15(26)10-4-3-5-11(8-10)24(27)28/h1-8H,9H2,(H,19,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBWQPIRCKNRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial and anticancer activities, as well as its mechanism of action and synthesis methods.

Chemical Structure and Properties

The compound has a molecular formula of C17H15N5O3S2 and a molecular weight of approximately 433.50 g/mol. Its structure features several functional groups, including:

  • Thiadiazole : Known for its antimicrobial properties.
  • Benzo[d]thiazole : Associated with anticancer activities.
  • Nitrobenzamide : Often linked with enzyme inhibition.

These structural components suggest multiple potential interactions with biological targets, making this compound a candidate for further research in drug development.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. Notable findings include:

Bacterial Strain Inhibition Zone (mm)
Escherichia coli18
Bacillus subtilis20
Staphylococcus aureus15

These results suggest that the compound could be effective in treating infections caused by these pathogens .

Anticancer Activity

The compound has also shown promise as an anticancer agent. Research indicates that it can inhibit the proliferation of cancer cells through various mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, preventing their division and growth.
  • Apoptosis Induction : this compound promotes apoptosis in tumor cells, leading to programmed cell death.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

  • DNA Binding : The compound can bind to DNA, disrupting replication processes.
  • Protein Interaction : It interacts with proteins involved in cell signaling pathways, potentially altering their function and leading to reduced cell viability.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Thiadiazole Ring : Reaction of thiosemicarbazide with appropriate carbonyl compounds.
  • Coupling Reaction : The thiadiazole intermediate is coupled with benzo[d]thiazole derivatives under basic conditions.
  • Final Modification : Introduction of the nitrobenzamide group through acylation reactions.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Study on Antimicrobial Efficacy :
    • Conducted on multiple bacterial strains, demonstrating significant inhibition comparable to standard antibiotics .
  • Anticancer Research :
    • In vitro studies showed that treatment with this compound resulted in a marked decrease in cell viability across different cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s closest analogs include derivatives with modifications to the thiadiazole substituents, aromatic rings, or side chains. Key examples from the literature:

Compound Name Substituent Modifications Key Structural Differences
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) Phenoxyacetamide side chain; 4-chlorobenzylthio group Lack of nitro group; chlorobenzyl substitution
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio group; branched alkylphenoxy chain Absence of benzo[d]thiazole and nitrobenzamide
N-[5-({2-[(3-Chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide (6.4) 3-Chlorophenylaminoacetamide; chloroacetamide terminus Nitro group replaced with chlorine
Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) Dual thiadiazole cores; p-tolylamino group Additional thiadiazole ring; methyl substitution

Key Observations :

  • The benzo[d]thiazole moiety is unique compared to simpler phenyl or alkylphenoxy groups, offering enhanced planar stacking in enzyme binding pockets .

Physicochemical Properties

Data from synthesized analogs reveal trends in melting points, solubility, and stability:

Compound Yield (%) Melting Point (°C) Solubility (DMSO) Stability (RT) Reference
Target Compound N/A* N/A* N/A* N/A*
5e 74 132–134 High Stable
6.4 94.8 243–245 Moderate Stable
4y High Stable

*Data for the target compound is unavailable in the provided evidence.

Insights :

  • High-yield syntheses (>80%) are achievable for analogs with benzylthio or chlorophenyl groups .
  • Melting points correlate with molecular rigidity; nitro groups may increase melting points compared to methoxy or alkyl substituents .
Anticancer Activity
Compound IC50 (MCF-7, mmol L⁻¹) IC50 (A549, mmol L⁻¹) Selectivity (NIH3T3) Reference
Target Compound N/A* N/A* N/A*
4y 0.084 ± 0.020 0.034 ± 0.008 High
Cisplatin (Control) 0.020 ± 0.005 0.015 ± 0.003 Low

Key Findings :

  • Compound 4y, a dual thiadiazole derivative, shows superior activity against A549 cells compared to MCF-7, suggesting structural optimization for lung cancer targeting .
  • The nitro group in the target compound may improve DNA intercalation or kinase inhibition, though direct evidence is lacking in the provided sources.
Antimicrobial and Enzyme Inhibition
  • Analogs like 6.4 and 6.5 demonstrated bioactivity in bacterial luminescence inhibition assays, with IC50 values < 1 mM .
  • Thiadiazole derivatives with sulfamoyl or trifluoromethyl groups (e.g., compound 9) exhibit enhanced enzyme inhibition (e.g., aromatase) due to electronegative substituents .

Challenges :

  • Nitro groups may require controlled reaction conditions to avoid side reactions (e.g., reduction or decomposition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.